molecular formula C30H52 B1207475 Cycloartane CAS No. 511-64-8

Cycloartane

Cat. No. B1207475
CAS RN: 511-64-8
M. Wt: 412.7 g/mol
InChI Key: BSLYZLYLUUIFGZ-JRUDBKCSSA-N
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Description

Cycloartane is a triterpene, also known as 4,4,14-trimethyl-9,19-cyclo-5alpha,9beta-cholestane . Its derivative, cycloartenol, is the starting point for the synthesis of almost all plant steroids .


Synthesis Analysis

Cycloartane represents the most common aglycone in saponins of the Astragalus genus . These saponins revealed high structural diversity through continuous elucidation of new molecules . Rare cycloartane forms were due to different epoxydations occurring at different degrees and positions in the lateral part of cycloartane . In common cycloartane forms, rare saponins were due to rare substituted positions consisting of atypical hydroxylations .


Molecular Structure Analysis

Cycloartane has a molecular formula of C30H52 . Its average mass is 412.734 Da and its monoisotopic mass is 412.406891 Da . It has 8 of 8 defined stereocentres .


Chemical Reactions Analysis

Triterpenoids are natural products derived from the cyclization of squalene, yielding 3-deoxytriterpenes (hydrocarbons) or 3-hydroxytriterpenes . Triterpenoids are metabolites of these two classes of triterpenes, produced by the functionalization of their carbon skeleton . The biosynthesis of isoprenoids/terpenoids is important for living organisms and for agriculture and industry .

Scientific Research Applications

1. Anti-Cancer Activity

Cycloartane has been identified as a compound with potential anti-cancer properties. Research conducted by the Cancer Research Institute at Arizona State University discovered that natural products containing cycloartane, particularly from the genus Combretum, showed promise in treating cancer. These findings are significant, given the continuous search for effective cancer therapies from natural sources (Lippert, 2016).

2. Structural Diversity and Pharmacological Potential

The Astragalus genus, known for its cycloartane saponins, showcases a high structural diversity of these compounds. This diversity provides a rich resource for pharmacological studies, with cycloartane-based saponins showing potential therapeutic applications (Sarraj-Laabidi, Lacaille‐Dubois, & Semmar, 2018).

3. Cytotoxic Properties

Cycloartane glycosides isolated from the rhizomes of Curculigo orchioides exhibited cytotoxic activity against human leukemia cells, highlighting their potential in developing anti-leukemic therapies (Yokosuka, Sato, & Mimaki, 2010).

4. Antidepressant Activity

New cycloartane glycosides from the rhizomes of Cyperus rotundus demonstrated significant antidepressant activity in animal models. This suggests a possible role for cycloartane in treating depression (Zhou, Lin, & Yin, 2016).

Future Directions

Cycloartane and its derivatives have shown potential in various biological activities, including antitumor and anti-inflammatory activity . Future research could focus on further understanding the structure-activity relationships (SARs) and potential mechanisms of action of Cycloartane and its derivatives . This could lead to the development of new therapeutic agents .

properties

IUPAC Name

(1S,3R,8S,11S,12S,15R,16R)-7,7,12,16-tetramethyl-15-[(2R)-6-methylheptan-2-yl]pentacyclo[9.7.0.01,3.03,8.012,16]octadecane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H52/c1-21(2)10-8-11-22(3)23-14-17-28(7)25-13-12-24-26(4,5)15-9-16-29(24)20-30(25,29)19-18-27(23,28)6/h21-25H,8-20H2,1-7H3/t22-,23-,24+,25+,27-,28+,29-,30+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSLYZLYLUUIFGZ-JRUDBKCSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCCC(C)C1CCC2(C1(CCC34C2CCC5C3(C4)CCCC5(C)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CCCC(C)C)[C@H]1CC[C@@]2([C@@]1(CC[C@]34[C@H]2CC[C@@H]5[C@]3(C4)CCCC5(C)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H52
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10965378
Record name 9,19-Cyclolanostane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10965378
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

412.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cycloartane

CAS RN

511-64-8
Record name Cycloartane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=511-64-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cycloartane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000511648
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 9,19-Cyclolanostane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10965378
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CYCLOARTANE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TJ8JF2M6U6
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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